5-Amino-2-methylnaphthalen-1-ol hydrochloride
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Overview
Description
5-Amino-2-methylnaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylnaphthalene with nitric acid to form 5-nitro-2-methylnaphthalene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-methylnaphthalene. Finally, the amino compound is reacted with hydrochloric acid to form this compound .
Chemical Reactions Analysis
5-Amino-2-methylnaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-methylnaphthalen-1-ol hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a fluorescent probe in various biological assays.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, which can lead to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Amino-2-methylnaphthalen-1-ol hydrochloride can be compared with other similar compounds such as:
5-Amino-2-methylnaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.
5-Hydroxy-2-methylnaphthalene: Lacks the amino group, which also influences its chemical behavior and uses.
2-Methylnaphthalene: Lacks both the amino and hydroxyl groups, making it less reactive in certain types of chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its dual functional groups, which contribute to its versatility in various applications.
Properties
IUPAC Name |
5-amino-2-methylnaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYSIQKVLSMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.